Damnacanthal Damnacanthal 3-hydroxy-1-methoxy-9,10-dioxo-2-anthracenecarboxaldehyde is a monohydroxyanthraquinone and an aldehyde.
Damnacanthal is a natural product found in Damnacanthus indicus, Damnacanthus major, and other organisms with data available.
Damnacanthal is an alkaloid phytochemical found in the Morinda Citrifolia (Noni) that inhibits the growth of RAS cancer cells. The exact mechanism is unknown but may involve the inhibition of tyrosine kinase. (NCI)
Brand Name: Vulcanchem
CAS No.: 477-84-9
VCID: VC21150640
InChI: InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3
SMILES: COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol

Damnacanthal

CAS No.: 477-84-9

Cat. No.: VC21150640

Molecular Formula: C16H10O5

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

Damnacanthal - 477-84-9

Specification

CAS No. 477-84-9
Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
IUPAC Name 3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde
Standard InChI InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3
Standard InChI Key IPDMWUNUULAXLU-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O
Appearance Yellow powder

Introduction

Chemical Properties and Structure

Damnacanthal (3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde) is an anthraquinone compound with the molecular formula C₁₆H₁₀O₅ and a molecular weight of 282.25 g/mol . The chemical structure features a basic anthraquinone skeleton with a methoxy group at position C-1, a formyl (aldehyde) group at position C-2, and a hydroxyl group at position C-3 .

The compound exhibits the following physicochemical properties:

PropertyValue
CAS Number477-84-9
IUPAC Name3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde
Molecular FormulaC₁₆H₁₀O₅
Molecular Weight282.25 g/mol
Physical FormPale orange solid/Yellow
Melting Point218-219°C
Boiling Point531.9±50.0°C (Predicted)
Density1.461±0.06 g/cm³ (Predicted)
SolubilitySoluble in DMSO (up to 7 mg/ml)
pKa5.26±0.20 (Predicted)
Storage Temperature-20°C

The presence of methoxyl group at position C-1 and hydroxyl group at position C-3 in conjunction with the formyl group at C-2 contributes significantly to the biological activity of damnacanthal . Interestingly, the structure-activity relationship studies suggest that the methoxyl group at C-1 position plays a crucial role in enhancing its biological efficacy compared to nordamnacanthal, which has a hydroxyl group at this position .

Natural Sources

Damnacanthal is predominantly isolated from plants belonging to the Rubiaceae family. The primary natural sources include:

  • Morinda citrifolia L. (Noni) - particularly concentrated in the roots

  • Morinda elliptica Ridley - found in the roots

  • Damnacanthus indicus

  • Damnacanthus major

Traditional extraction methods typically involve using water or organic solvents to isolate damnacanthal from these plant materials . The compound is one of several bioactive anthraquinones present in these plants, which have been used in traditional medicine across various Asian and Polynesian countries for centuries to treat multiple ailments including inflammation, infections, and cancer .

Mechanism of Action

Damnacanthal exhibits multiple mechanisms of action that contribute to its diverse biological activities:

c-Met Inhibition

Damnacanthal targets c-Met (a receptor tyrosine kinase) both in vitro and in cell culture . Unlike highly specific small c-Met tyrosine kinase inhibitors, damnacanthal decreases c-Met phosphorylation levels without increasing total c-Met, suggesting a favorable mechanism that may prevent receptor accumulation issues associated with other inhibitors .

Cell Signaling Modulation

Damnacanthal affects several important cell signaling pathways:

  • Decreases phosphorylation levels of Akt

  • Induces p53-mediated apoptosis through activation of p21 and caspase-7

  • Down-regulates expression of anti-apoptotic proteins like Bcl-2 and XIAP

  • Induces apoptosis through C/EBPβ-dependent NAG-1 expression in colorectal cancer cells

  • Inhibits matrix metalloproteinase-2 (MMP-2) secretion in a dose-dependent manner

Cell Cycle Regulation

Damnacanthal induces cell cycle arrest at the G1 checkpoint in MCF-7 breast cancer cells and other cell lines . Treatment with damnacanthal leads to an increase in Sub G1 cell populations, indicating apoptosis induction .

Biological Activities

Anticancer Properties

Damnacanthal demonstrates significant anticancer activities against multiple cancer cell types. The compound inhibits cancer cell proliferation, induces apoptosis, and affects cell migration and invasion.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of damnacanthal have been evaluated in various cancer cell lines, with varying degrees of sensitivity:

Cell LineCancer TypeIC₅₀ (μM)Reference
Hep G2Hepatocellular carcinoma4.2 ± 0.2
MCF-7Breast cancer8.2 μg/ml (~29 μM)
MDA-MB-231Breast cancer18.7 ± 0.3
HT-1080Fibrosarcoma15.8 ± 1.4
HL-60Leukemia21.1 ± 1.0
HeLaCervical cancer20.9 ± 0.4
WEHI-3BLeukemia<10 μg/ml
HCT-116Colorectal cancer~1-10 μM (dose-dependent)

These findings indicate that damnacanthal exhibits the highest potency against hepatocellular carcinoma (Hep G2) cells, followed by breast cancer (MCF-7) cells .

Effects on Apoptosis and Cell Cycle

Damnacanthal induces apoptosis in multiple cancer cell lines. In MCF-7 breast cancer cells, damnacanthal treatment increased the apoptotic cell population by up to 4-fold compared to vehicle-treated cells . Similarly, in Hep G2 cells, 50 μM damnacanthal induced a three-fold and a two-fold increase in late and early apoptotic cells, respectively .

Cell cycle analysis reveals that damnacanthal induces G1 arrest in MCF-7 cells . After 72 hours of treatment with 8.2 μg/ml damnacanthal, the cell population in the G1 phase increased to 80%, accompanied by a decrease in S (5%) and G2 (8%) phases . In HL-60 leukemia cells, damnacanthal treatment increased the Sub G1 cell population from 1.73% after 24 hours to 25% after 72 hours, indicating significant apoptosis induction .

In Vivo Anticancer Activity

In a colorectal cancer xenograft model, oral administration of damnacanthal effectively inhibited tumor growth in nude mice . The growth inhibitory effect was approximately 2-3 fold higher compared to 5-FU (a standard chemotherapy drug), as measured by tumor size and bioluminescence expression .

Immunomodulatory Effects

Damnacanthal possesses significant immunomodulatory properties. It stimulates the proliferation of peripheral blood mononuclear cells (PBMC) and mouse thymocytes in a dose- and time-dependent manner . The compound was found to be active at concentrations as low as 0.468 μg/ml .

Additionally, damnacanthal enhances the production of interleukin-2 and interleukin-12 cytokines in culture supernatants from activated lymphocytes. This cytokine production was markedly up-regulated at 24 hours and sustained until 72 hours, showing a positive correlation with lymphocyte proliferation .

Other Biological Activities

Besides its anticancer and immunomodulatory effects, damnacanthal has been reported to possess:

  • Anti-inflammatory properties

  • Antimalarial activity

  • Ability to reverse the phenotype of ras-transformed cells

  • Inhibition of Viral Protein R, which contributes to apoptosis, cytopathic effects, and G2 cell cycle arrest

Toxicity Profile

The acute oral toxicity of damnacanthal has been evaluated in mice according to OECD Guideline 423 . The study determined a LD₅₀ (median lethal dose) cut-off value of 2500 mg/kg, indicating relatively low toxicity . During toxicity assessment, animals were observed for changes in skin, fur, eyes, mucous membranes, respiratory function, and behavioral parameters including tremors, convulsions, salivation, diarrhea, lethargy, and sleep .

This favorable toxicity profile suggests potential for further development as a therapeutic agent, although more comprehensive toxicological studies would be required to fully assess its safety for human use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator